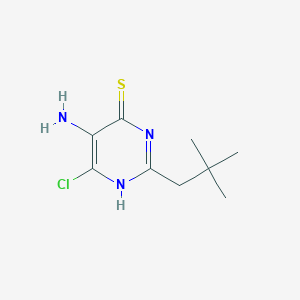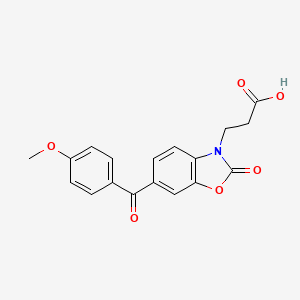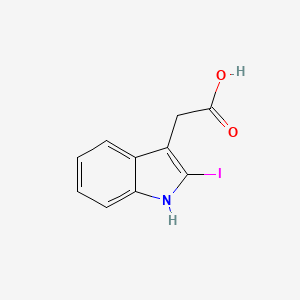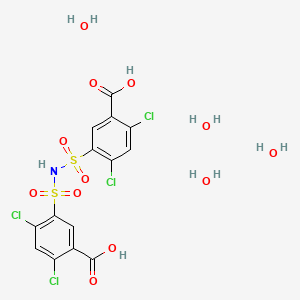
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including anti-tumor, antiviral, antibacterial, and anticonvulsant properties
Preparation Methods
The synthesis of 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one typically involves the reaction of 3,4-dichlorobenzylamine with quinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes or proteins that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent .
Comparison with Similar Compounds
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one can be compared with other quinazoline derivatives such as:
Gefitinib: An FDA-approved drug used for treating non-small cell lung cancer.
Erlotinib: Another FDA-approved drug for treating non-small cell lung cancer and pancreatic cancer.
Afatinib: Used for treating non-small cell lung cancer with specific mutations. These compounds share a similar quinazoline backbone but differ in their specific substituents and biological activities.
Properties
CAS No. |
61779-12-2 |
|---|---|
Molecular Formula |
C15H11Cl2N3O |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11Cl2N3O/c16-11-6-5-9(7-12(11)17)8-18-15-19-13-4-2-1-3-10(13)14(21)20-15/h1-7H,8H2,(H2,18,19,20,21) |
InChI Key |
BDIFRMWZRPXXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)

![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)

![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)


![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)


![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)
